(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride
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Description
“(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as thienopyrroles . Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .Chemical Reactions Analysis
N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols were obtained by alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate followed by reduction with LiAlH4 . These compounds on contact with Amberlyst 15 (H-form) in CH2Cl2 undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Thieno[3,2-b]pyrrolecarboxamides have attracted significant attention over recent years due to the discovery of new types of activity for specific representatives in this series of compounds . This opens prospects of using them in oncology . Thus, the future directions of “(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride” could be in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of viral diseases and cancer .
Properties
IUPAC Name |
(2-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-5-2-7-8(11-5)3-6(4-9)10-7;/h2-3,10H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFMTADADNWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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